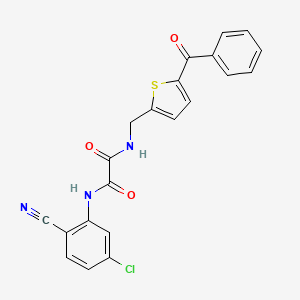
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is a complex organic compound characterized by the presence of a benzoylthiophene moiety and a chlorocyanophenyl group linked through an oxalamide bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide typically involves multi-step organic reactions. One common route includes the following steps:
Preparation of 5-benzoylthiophene-2-carboxylic acid: This can be achieved through the Friedel-Crafts acylation of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 5-benzoylthiophene-2-ylmethylamine: The carboxylic acid is then converted to the corresponding amine via reduction, typically using reagents like lithium aluminum hydride.
Synthesis of this compound: The final step involves the reaction of 5-benzoylthiophene-2-ylmethylamine with 5-chloro-2-cyanobenzoyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the chlorocyanophenyl moiety can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzoyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide involves its interaction with specific molecular targets. The benzoylthiophene moiety may interact with enzymes or receptors, while the chlorocyanophenyl group could enhance binding affinity or specificity. The oxalamide linkage provides structural stability and influences the overall conformation of the molecule, affecting its biological activity.
類似化合物との比較
Similar Compounds
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-fluoro-2-cyanophenyl)oxalamide: Similar structure but with a fluorine atom instead of chlorine, potentially altering its reactivity and biological activity.
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-bromo-2-cyanophenyl)oxalamide: Contains a bromine atom, which may affect its electronic properties and interactions with biological targets.
Uniqueness
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzoylthiophene and chlorocyanophenyl groups linked through an oxalamide bridge makes it a versatile compound for various applications.
生物活性
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound combines a benzoylthiophene moiety and a chlorocyanophenyl group, linked through an oxalamide bridge, which may influence its biological activity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C21H14ClN3O3S with a molecular weight of approximately 423.9 g/mol. The structure includes functional groups that are known to interact with various biological targets, potentially leading to significant pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H14ClN3O3S |
| Molecular Weight | 423.9 g/mol |
| CAS Number | 1798023-33-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of 5-benzoylthiophene-2-carboxylic acid : Achieved via Friedel-Crafts acylation of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst.
- Formation of 5-benzoylthiophene-2-ylmethylamine : The carboxylic acid is reduced to the corresponding amine using lithium aluminum hydride.
- Coupling Reaction : The amine is reacted with a suitable chlorinated cyanophenyl derivative to form the final oxalamide product.
The exact mechanism of action for this compound remains partially elucidated. However, it is believed that the benzoylthiophene moiety interacts with specific enzymes or receptors involved in cancer or inflammatory pathways. The chlorocyanophenyl group may enhance binding affinity or specificity, while the oxalamide linkage provides structural stability.
Biological Activity
Research into similar compounds suggests that this compound may exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies indicate potential antitumor properties, particularly in inhibiting cell proliferation in cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These findings suggest that the compound could be further explored for its efficacy against specific cancer types.
特性
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-N'-(5-chloro-2-cyanophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3S/c22-15-7-6-14(11-23)17(10-15)25-21(28)20(27)24-12-16-8-9-18(29-16)19(26)13-4-2-1-3-5-13/h1-10H,12H2,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYURLUUBIBYSOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














